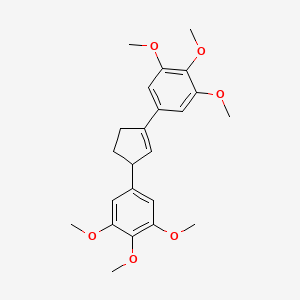![molecular formula C16H9NO B14287143 7H-Naphtho[1,8-fg]quinolin-7-one CAS No. 121400-29-1](/img/structure/B14287143.png)
7H-Naphtho[1,8-fg]quinolin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7H-Naphtho[1,8-fg]quinolin-7-one is a heterocyclic compound that belongs to the family of naphthoquinolines This compound is characterized by a fused ring system that includes both naphthalene and quinoline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Naphtho[1,8-fg]quinolin-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-aminonaphthalene, a series of reactions involving nitration, reduction, and cyclization can yield the desired compound. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the chosen synthetic route.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
7H-Naphtho[1,8-fg]quinolin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions vary, but typically involve the use of strong acids or bases, and sometimes catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a variety of functionalized naphthoquinoline compounds.
科学研究应用
7H-Naphtho[1,8-fg]quinolin-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other materials due to its stable and colorful properties.
作用机制
The mechanism by which 7H-Naphtho[1,8-fg]quinolin-7-one exerts its effects is often related to its ability to interact with biological macromolecules. For instance, it can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes or signaling pathways, contributing to its antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
Naphthoquinone: A simpler structure with similar oxidative properties.
Quinoline: Shares the quinoline moiety but lacks the fused naphthalene ring.
Naphthyridine: Another heterocyclic compound with a similar ring system but different nitrogen positioning.
Uniqueness
7H-Naphtho[1,8-fg]quinolin-7-one is unique due to its fused ring system, which combines the properties of both naphthalene and quinoline. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
121400-29-1 |
|---|---|
分子式 |
C16H9NO |
分子量 |
231.25 g/mol |
IUPAC 名称 |
phenaleno[2,1-b]pyridin-7-one |
InChI |
InChI=1S/C16H9NO/c18-16-13-7-2-5-10-4-1-6-11(14(10)13)12-8-3-9-17-15(12)16/h1-9H |
InChI 键 |
BWIQXPCSEXVLFD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)C4=C(C(=O)C3=CC=C2)N=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


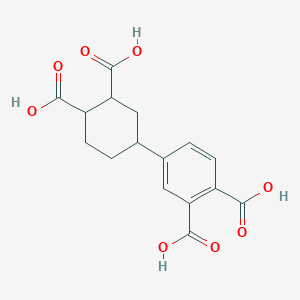
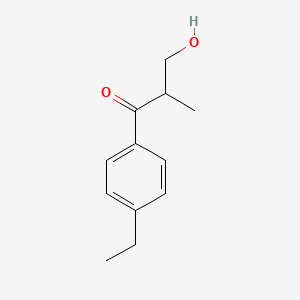
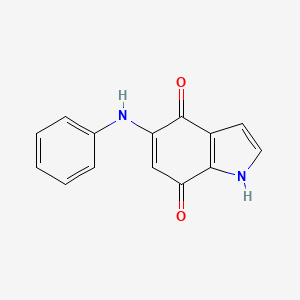

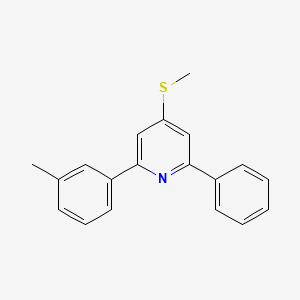
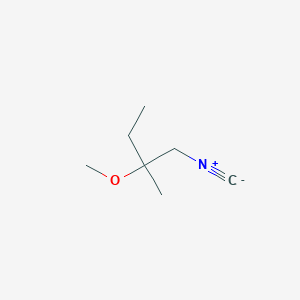
![3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride](/img/structure/B14287098.png)
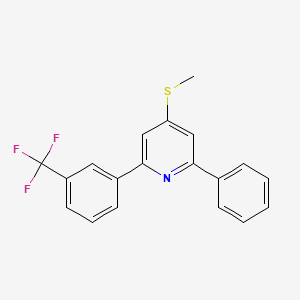
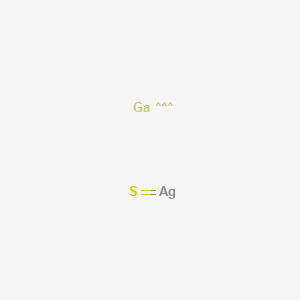
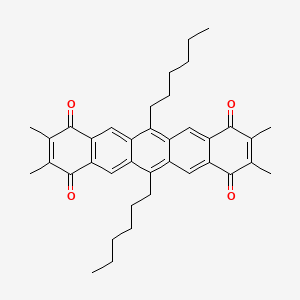
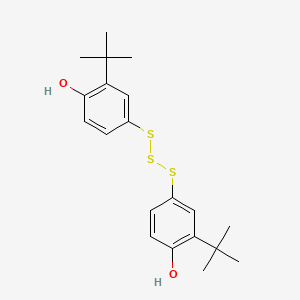

![3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14287135.png)
